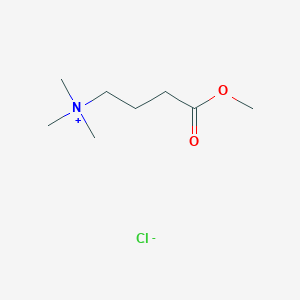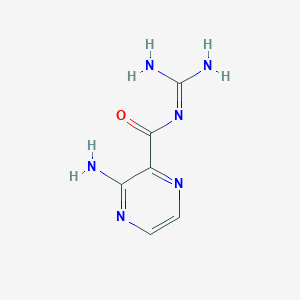
3-Amino-pyrazinoylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-pyrazinoylguanidine, also known as A-315456, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of guanidine derivatives and has a molecular formula of C6H9N5O. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-Amino-pyrazinoylguanidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, 3-Amino-pyrazinoylguanidine can prevent the development of fibrosis in various organs.
Efectos Bioquímicos Y Fisiológicos
3-Amino-pyrazinoylguanidine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. It has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, it has been found to reduce the proliferation of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Amino-pyrazinoylguanidine in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-Amino-pyrazinoylguanidine. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a treatment for fibrotic diseases, such as liver and lung fibrosis. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-Amino-pyrazinoylguanidine involves the reaction of pyrazine-2-carboxylic acid with guanidine carbonate in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process varies depending on the reaction conditions, and it can range from 30% to 70%.
Aplicaciones Científicas De Investigación
3-Amino-pyrazinoylguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis, and prevent the development of fibrosis in animal models of liver and lung diseases.
Propiedades
Número CAS |
14559-68-3 |
|---|---|
Nombre del producto |
3-Amino-pyrazinoylguanidine |
Fórmula molecular |
C6H8N6O |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |
Clave InChI |
GTOFYYPYNNNMLP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
SMILES canónico |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Sinónimos |
3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



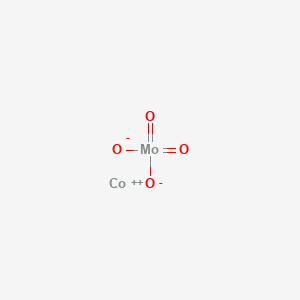
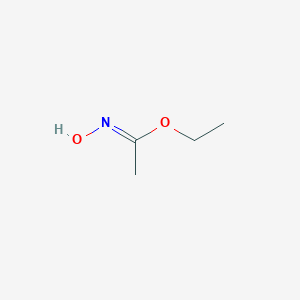
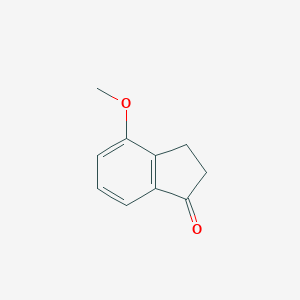
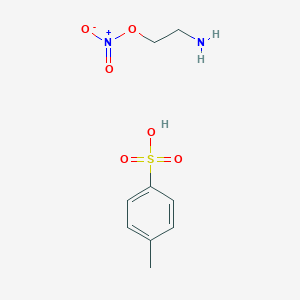
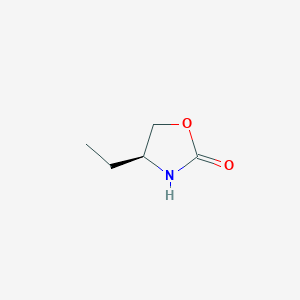


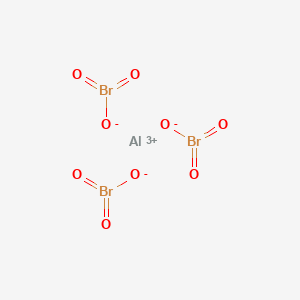

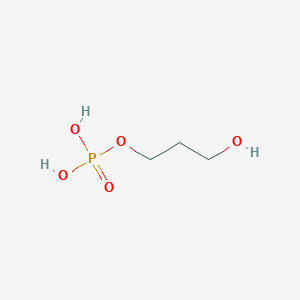
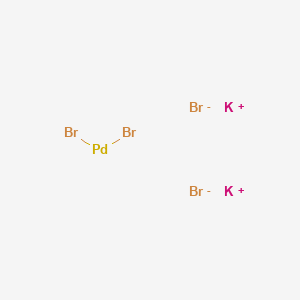
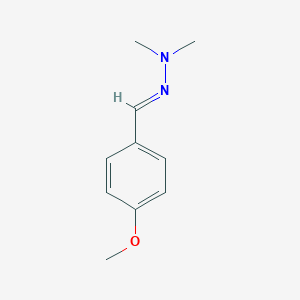
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
